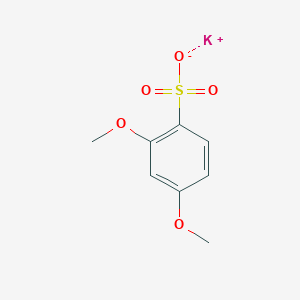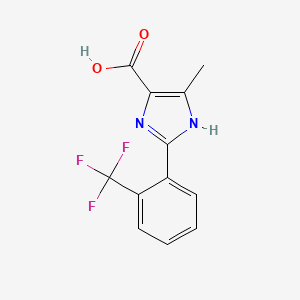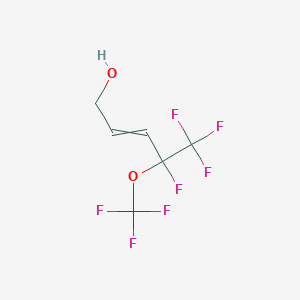
(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid with appropriate reagents to yield the desired alcohol . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid, while reduction could produce 4,5,5,5-tetrafluoropentanol .
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
- 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is unique due to its combination of multiple fluorine atoms and a trifluoromethoxy group. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJAYVQMKAUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)F)(OC(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
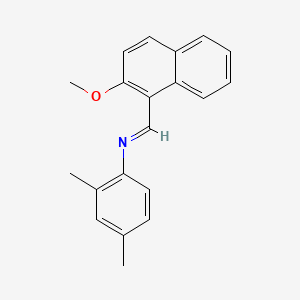
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
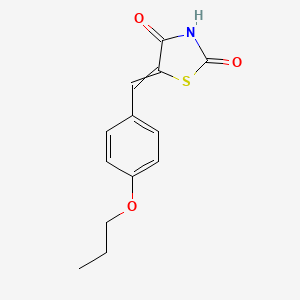
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)


![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
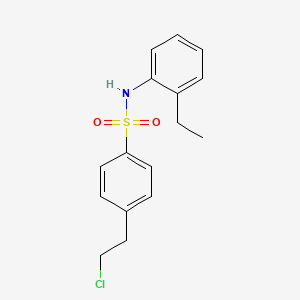

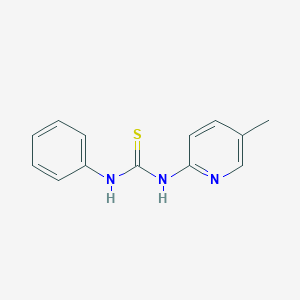
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
